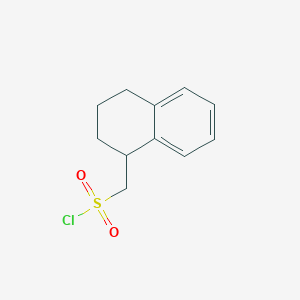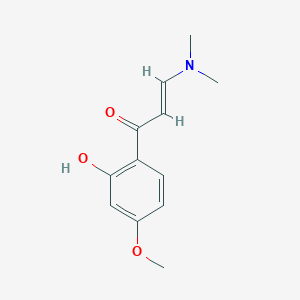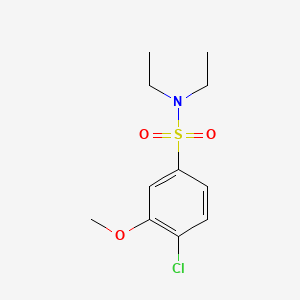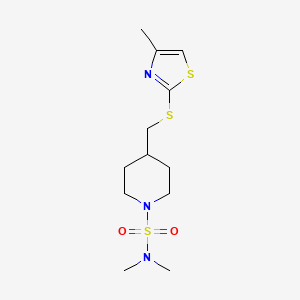
1-(4-Bromophenyl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)pent-4-en-1-one is a chemical compound with the molecular formula C11H11BrO . It has a molecular weight of 239.11 . The compound is typically stored in a refrigerated environment .
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)pent-4-en-1-one involves several steps. One method involves the use of oxalyl dichloride, dimethyl sulfoxide, and triethylamine in dichloromethane at temperatures ranging from -78 to 20 degrees Celsius . Another method involves the use of n-butyllithium and diethylaluminium chloride in tetrahydrofuran and hexane at -78 degrees Celsius .Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)pent-4-en-1-one has been elucidated using various techniques. The InChI code for the compound is 1S/C11H11BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2 . The compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Bromophenyl)pent-4-en-1-one are complex and can involve several steps. For example, one reaction involves the use of phenylselenenyl halides and alkenols, which results in the formation of a ring .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)pent-4-en-1-one has several physical and chemical properties. It has a molecular weight of 239.11 and is typically stored in a refrigerated environment . The compound has a linear structure formula .Scientific Research Applications
Optical and Semiconductor Applications : A study by Shkir et al. (2019) discusses the linear optical, second and third-order nonlinear optical (NLO) properties of certain chalcone derivatives, including (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. These properties suggest potential uses in semiconductor devices.
Molecular Structure Analysis : The structural confirmation of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one using spectroscopic techniques and Density Functional Theory is detailed in a study by Bhumannavar (2021). This research underscores the importance of molecular structure analysis in understanding chemical properties.
Crystal Structure Insights : Research by Suwunwong et al. (2009) provides insights into the crystal structure of a molecule containing 1-(4-Bromophenyl)pent-4-en-1-one, highlighting the molecule's planarity and intermolecular interactions in crystal form.
Quantum Chemical Analysis : A paper by Zaini et al. (2018) explores the quantum chemical analysis of a new chalcone derivative of 1-(4-Bromophenyl)pent-4-en-1-one, revealing important aspects of its molecular structure and spectral properties.
Enaminone Synthesis and Characterization : The synthesis and characterization of enaminones, including 3-chloro-4-((4-bromophenyl)amino)pent-3-en-2-one, are discussed by Huma et al. (2019), indicating potential applications in chemical synthesis and characterization.
Synthesis and Cytotoxic Evaluation : Dimmock et al. (1995) investigated the synthesis of compounds including 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride and their cytotoxic evaluation, indicating potential applications in pharmaceutical research. (Dimmock, 1995)
Chalcone Derivative Analysis : Thanigaimani et al. (2015) focused on the synthesis, structural characterizations, quantum chemical investigations, and biological evaluations of a new chalcone structure of 1-(4-Bromophenyl)pent-4-en-1-one, suggesting its relevance in materials science and biology. (Thanigaimani, 2015)
Anticonvulsant Properties : Edafiogho et al. (2003) explored the anticonvulsant properties of a compound containing 1-(4-Bromophenyl)pent-4-en-1-one, providing insights into its potential medical applications. (Edafiogho, 2003)
properties
IUPAC Name |
1-(4-bromophenyl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCKLFJMCKAXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2863844.png)
![Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B2863845.png)
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)
![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)

![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)
![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2863859.png)

![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)